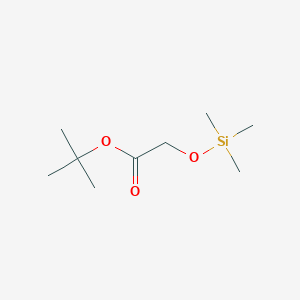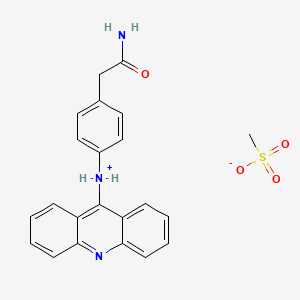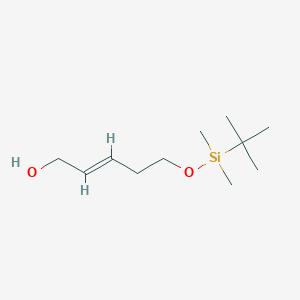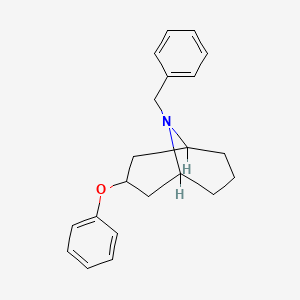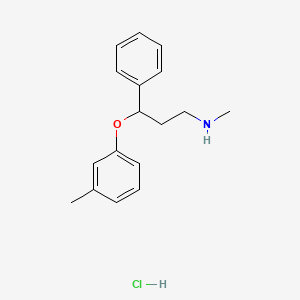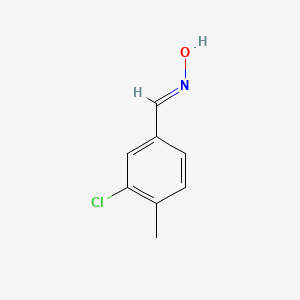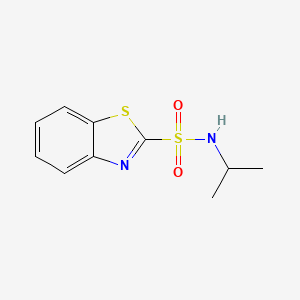
N-(1-Methylethyl)benzothiazolesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-Methylethyl)benzothiazolesulfonamide is an organic compound with the molecular formula C10H12N2O2S2. It is also known by its IUPAC name, N-propan-2-yl-1,3-benzothiazole-2-sulfonamide . This compound is characterized by the presence of a benzothiazole ring and a sulfonamide group, making it a valuable molecule in various chemical and industrial applications.
Méthodes De Préparation
The synthesis of N-(1-Methylethyl)benzothiazolesulfonamide typically involves the reaction of benzothiazole with isopropylamine and a sulfonating agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the process may require heating to facilitate the reaction . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
N-(1-Methylethyl)benzothiazolesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N-(1-Methylethyl)benzothiazolesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: This compound is used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(1-Methylethyl)benzothiazolesulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. Additionally, the benzothiazole ring can interact with cellular components, affecting cell signaling pathways and leading to various biological effects .
Propriétés
Numéro CAS |
63904-87-0 |
|---|---|
Formule moléculaire |
C10H12N2O2S2 |
Poids moléculaire |
256.3 g/mol |
Nom IUPAC |
N-propan-2-yl-1,3-benzothiazole-2-sulfonamide |
InChI |
InChI=1S/C10H12N2O2S2/c1-7(2)12-16(13,14)10-11-8-5-3-4-6-9(8)15-10/h3-7,12H,1-2H3 |
Clé InChI |
KLHMXTMVXUYSKY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)NS(=O)(=O)C1=NC2=CC=CC=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


